molecular formula C11H18N2OS2 B5460992 2-Methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one

2-Methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one

Cat. No.: B5460992
M. Wt: 258.4 g/mol
InChI Key: KUZSUNILHVJNDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridazinones.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can result in anti-inflammatory and analgesic effects, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of two propan-2-ylsulfanyl groups enhances its lipophilicity and potential interactions with biological targets, setting it apart from other pyridazinone derivatives .

Properties

IUPAC Name

2-methyl-4,5-bis(propan-2-ylsulfanyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS2/c1-7(2)15-9-6-12-13(5)11(14)10(9)16-8(3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZSUNILHVJNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C(=O)N(N=C1)C)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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